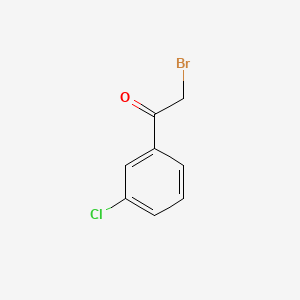

2-Bromo-1-(3-chlorophenyl)ethanone

CAS No.: 41011-01-2

Cat. No.: VC3708074

Molecular Formula: C8H6BrClO

Molecular Weight: 233.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41011-01-2 |

|---|---|

| Molecular Formula | C8H6BrClO |

| Molecular Weight | 233.49 g/mol |

| IUPAC Name | 2-bromo-1-(3-chlorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 |

| Standard InChI Key | KJVRURZDIOVSSQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)CBr |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)CBr |

| Colorform | NEEDLES |

| Melting Point | 39.5-40 °C |

Introduction

Chemical Properties and Structure

Basic Characteristics and Identification

2-Bromo-1-(3-chlorophenyl)ethanone is characterized by its distinctive molecular structure featuring both bromine and chlorine atoms. The compound possesses a molecular formula of C8H6BrClO with a corresponding molecular weight of 233.49 g/mol. It belongs to the class of halogenated acetophenones, specifically featuring a bromine substitution at the alpha position of the carbonyl group and a chlorine substitution at the meta position of the phenyl ring. This particular arrangement of functional groups contributes significantly to the compound's physical properties and chemical reactivity. The systematic placement of these halogen atoms results in an electron-deficient system that influences the compound's interactions with various biological targets. Furthermore, the presence of the carbonyl group introduces polarization within the molecule, creating sites for potential nucleophilic attack.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-1-(3-chlorophenyl)ethanone are essential considerations for both research applications and handling protocols. Due to its structural composition, the compound typically presents as a crystalline solid at room temperature. The presence of halogen atoms contributes significantly to its stability profile, though precise melting and boiling points must be determined through empirical testing. The compound exhibits moderate solubility in common organic solvents such as chloroform, dichloromethane, and acetone, while showing limited solubility in water. This solubility profile aligns with its predominantly lipophilic nature, which is an important consideration for potential pharmacological applications. Additionally, the molecule's reactivity is largely influenced by the electron-withdrawing effects of both the bromine and chlorine substituents, enhancing the electrophilicity of the carbonyl carbon and alpha-carbon.

Table 1: Physical and Chemical Properties of 2-Bromo-1-(3-chlorophenyl)ethanone

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClO |

| Molecular Weight | 233.49 g/mol |

| Physical State | Crystalline solid |

| Color | White to off-white |

| Storage Temperature | 4°C (recommended) |

| Chemical Incompatibility | Oxidizing agents |

| CAS Number | 41011-01-2 |

Synthesis Methods and Reactions

Reaction Mechanisms and Synthetic Applications

The reactivity of 2-Bromo-1-(3-chlorophenyl)ethanone is largely governed by the presence of the alpha-bromo carbonyl moiety, which renders the compound susceptible to nucleophilic substitution reactions. This characteristic makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex structures. The compound can undergo various transformations, including nucleophilic substitution reactions with amines, thiols, or alcohols to yield the corresponding substituted derivatives. Additionally, it may serve as a substrate in the preparation of symmetrical 1,4-diketones when treated with zinc and iodine in appropriate reaction conditions. The alpha-bromoketone structure also facilitates cyclization reactions, potentially leading to the formation of heterocyclic compounds of pharmacological interest. These synthetic applications demonstrate the compound's versatility as a building block in the development of more complex molecular structures with potential therapeutic properties.

Biological Activity and Mechanism of Action

Cannabinoid Receptor Interactions

2-Bromo-1-(3-chlorophenyl)ethanone has been investigated for its biological activity, particularly focusing on its interaction with the endocannabinoid system. Research indicates that the compound functions as a selective Cannabinoid receptor type 2 (CB2) agonist. The CB2 receptors are primarily located in cells of the immune system but are also found in various tissues throughout the body, including the central nervous system. The selectivity of 2-Bromo-1-(3-chlorophenyl)ethanone for CB2 over CB1 receptors represents a significant advantage for potential therapeutic applications, as it minimizes the psychoactive effects typically associated with CB1 activation. The molecular basis for this selectivity likely stems from the unique structural features of the compound, particularly the positioning of the halogen substituents on the phenyl ring. This specificity allows the molecule to interact with particular binding pockets within the CB2 receptor structure, facilitating conformational changes that trigger downstream signaling cascades.

Signal Transduction and Cellular Effects

Upon binding to CB2 receptors, 2-Bromo-1-(3-chlorophenyl)ethanone initiates a series of intracellular signaling events that contribute to its biological effects. This signaling typically involves G-protein-coupled mechanisms, leading to inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) production. Additional downstream effects may include modulation of mitogen-activated protein kinase (MAPK) pathways and regulation of calcium channels. These cellular responses collectively contribute to the compound's anti-inflammatory and immunomodulatory properties, which are characteristic of CB2 receptor activation. Furthermore, in neuronal contexts, CB2 receptor stimulation has been associated with the regulation of microglia activity and cytokine production, processes that play crucial roles in neuroinflammation. The ability of 2-Bromo-1-(3-chlorophenyl)ethanone to influence these pathways underlies its potential utility in treating neuroinflammatory conditions, including those implicated in schizophrenia and other psychiatric disorders.

Table 2: Biological Activity Profile of 2-Bromo-1-(3-chlorophenyl)ethanone

| Parameter | Description |

|---|---|

| Primary Target | Cannabinoid receptor type 2 (CB2) |

| Action Mechanism | Selective CB2 receptor agonist |

| Downstream Effects | Inhibition of adenylyl cyclase, reduction in cAMP, modulation of MAPK pathways |

| Cellular Responses | Anti-inflammatory effects, immunomodulation, regulation of neuroinflammation |

| Potential Indications | Schizophrenia, psychotic disorders, inflammatory conditions |

| Parameter | Details |

|---|---|

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Storage Conditions | 4°C, tightly sealed containers, away from light |

| Incompatibilities | Oxidizing agents |

| Protective Equipment | Gloves, eye protection, laboratory coat |

| Engineering Controls | Chemical fume hood |

| First Aid (Eye Contact) | Rinse with water for several minutes, remove contact lenses if present |

| First Aid (Skin Contact) | Wash with plenty of soap and water |

Comparison with Similar Compounds

Structural Analogs and Their Properties

Several compounds share structural similarities with 2-Bromo-1-(3-chlorophenyl)ethanone, with variations primarily in the position and nature of the halogen substituents. One notable analog is 2-Bromo-1-(4-chlorophenyl)ethanone, which differs only in the positioning of the chlorine atom (para versus meta) . This positional isomer exhibits distinct physical properties, including a melting point of 94-95°C as documented in spectroscopic data . Another related compound is 3-Bromophenacyl bromide (2-bromo-1-(3-bromophenyl)ethanone), where the chlorine atom is replaced by bromine at the meta position. These structural variations, though subtle, can significantly influence the compounds' chemical reactivity, receptor binding profiles, and biological activities. The electronic and steric effects arising from different halogen substitution patterns affect the electron density distribution throughout the molecule, potentially altering key interactions with biological targets. Furthermore, the varying lipophilicity and molecular size resulting from different halogen substitutions can impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion profiles.

Structure-Activity Relationships

Examining the structure-activity relationships among these related compounds provides valuable insights into the molecular determinants of CB2 receptor binding and activation. The position of the chlorine substituent (meta in 2-Bromo-1-(3-chlorophenyl)ethanone versus para in its isomer) likely influences the three-dimensional conformation of the molecule and its fit within the CB2 receptor binding pocket. Similarly, the substitution of chlorine with bromine, as in 3-Bromophenacyl bromide, alters the electronic properties and potentially the receptor binding affinity and selectivity. These structural nuances highlight the importance of precise molecular architecture in determining biological activity. Understanding these structure-activity relationships is crucial for rational drug design efforts aimed at optimizing CB2 receptor modulators for therapeutic applications. By systematically analyzing how structural modifications affect binding affinity, receptor selectivity, and downstream signaling, researchers can identify the critical molecular features required for desired biological effects while minimizing unwanted activities or side effects.

Table 4: Comparison of 2-Bromo-1-(3-chlorophenyl)ethanone with Related Compounds

| Compound | Structural Difference | Key Properties | Potential Applications |

|---|---|---|---|

| 2-Bromo-1-(3-chlorophenyl)ethanone | Reference compound | CB2 receptor agonist | Schizophrenia treatment |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Chlorine in para position | Melting point: 94-95°C | Synthetic intermediate |

| 3-Bromophenacyl bromide | Bromine instead of chlorine at meta position | Protein modification reagent | Biochemical research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume